molecular formula C12H13N5 B1500094 3,7,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine CAS No. 210100-53-1

3,7,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine

Cat. No. B1500094
CAS RN: 210100-53-1
M. Wt: 229.26 g/mol
InChI Key: JFQHIQJNQCWLNR-HVRMQOCCSA-N
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Description

3,7,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine, also known as 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx), is a type of heterocyclic aromatic amine (HAA) that is considered to be a potent carcinogen . HAAs are typically generated in meat and fish that are processed at high temperatures .


Chemical Reactions Analysis

The compound is used in the creation of a molecularly imprinted polymer (MIP) for the selective determination of 7,8-DiMeIQx . The MIP film was prepared by potentiodynamic electropolymerization of a pre-polymerization complex of two adenine-and one thymine-substituted bis(2,2′-bithien-5-yl)methane functional monomer molecules with one 7,8-DiMeIQx template molecule .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H13N5 and a molecular weight of 229.26 g/mol. More detailed physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.

Mechanism of Action

The mechanism of action of this compound is related to its intercalation into double-stranded DNA (dsDNA). It undergoes enzymatic transformations inside the organism to produce nitrenium and diazonium ions, which readily intercalate dsDNA and covalently bind with nucleobases . The resulting adduct structure is stabilized by a hydrogen bond with the oxygen atom of the 5′-phosphodiester linkage .

Safety and Hazards

This compound is considered to be a potent carcinogen . It is mutagenic in bacterial systems (Ames test) and is also active in the DNA repair test in liver cells . When heated to decomposition, it emits toxic vapors of NOx .

properties

IUPAC Name

3,7,8-trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-HVRMQOCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=[14C](N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661785
Record name 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210100-53-1
Record name 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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